

chemical properties and reactivity of 2-Methyl-2-(phenylamino)propanenitrile

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Compound of Interest

Compound Name:	2-Methyl-2-(phenylamino)propanenitrile
Cat. No.:	B181826

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An In-depth Technical Guide to 2-Methyl-2-(phenylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of **2-Methyl-2-(phenylamino)propanenitrile**, a bifunctional molecule of interest in organic synthesis and medicinal chemistry.

Chemical Identity and Physical Properties

2-Methyl-2-(phenylamino)propanenitrile, also known as 2-anilino-2-methylpropiononitrile, is an α -aminonitrile characterized by a tertiary carbon atom bonded to a phenylamino group, a nitrile group, and two methyl groups.

Table 1: Chemical and Physical Properties of **2-Methyl-2-(phenylamino)propanenitrile**

Property	Value	Source(s)
IUPAC Name	2-Methyl-2-(phenylamino)propanenitrile	N/A
Synonyms	2-anilino-2-methylpropiononitrile, Propionitrile, 2-anilino-2-methyl-	[1]
CAS Number	2182-38-9	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂	[1]
Molecular Weight	160.22 g/mol	[1]
Melting Point	89-91 °C	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
Appearance	White powder	[2]

Spectroscopic Characterization

While experimental spectra for **2-Methyl-2-(phenylamino)propanenitrile** are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, signals for the aromatic protons of the phenyl group, and a broad singlet for the N-H proton.
- ¹³C NMR: The carbon NMR spectrum should display signals for the two equivalent methyl carbons, the quaternary carbon bonded to the nitrile and amino groups, the nitrile carbon, and the aromatic carbons of the phenyl ring.
- FT-IR: The infrared spectrum will be characterized by a sharp absorption band around 2240-2220 cm⁻¹ corresponding to the C≡N stretching vibration. An N-H stretching band is

expected in the region of 3400-3300 cm^{-1} . C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 3100-3000 cm^{-1} and 3000-2850 cm^{-1} , respectively. Aromatic C=C stretching bands will appear in the 1600-1450 cm^{-1} region.

- **Mass Spectrometry:** The mass spectrum should exhibit a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the side chain.

Reactivity and Chemical Transformations

2-Methyl-2-(phenylamino)propanenitrile belongs to the class of α -aminonitriles, which are versatile intermediates in organic synthesis.^[3] Their reactivity is primarily dictated by the interplay between the amino and nitrile functional groups.

Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either an α -amino amide or an α -amino acid. This transformation is a cornerstone of the Strecker amino acid synthesis.^[4]

Reduction

The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This reaction converts the α -aminonitrile into a 1,2-diamine.

Retro-Strecker Reaction

A significant aspect of α -aminonitrile reactivity is the retro-Strecker reaction, which is the reverse of their formation.^[5] This equilibrium process can lead to the dissociation of the aminonitrile back into an imine and a cyanide source, particularly when heated or under certain chromatographic conditions.^[5] This instability should be considered during purification and handling.^[5]

Stability and Storage

α -Aminonitriles can be susceptible to degradation, primarily through hydrolysis and the retro-Strecker reaction.^[5] To minimize degradation, it is advisable to store **2-Methyl-2-**

(phenylamino)propanenitrile in a cool, dry, and inert atmosphere. Contact with strong acids or bases should be avoided. For purification, techniques that minimize exposure to heat and acidic stationary phases, such as neutral or deactivated silica gel chromatography, are recommended.[5]

Thermal Decomposition

Upon heating, aromatic nitriles can undergo complex decomposition reactions. While specific data for **2-Methyl-2-(phenylamino)propanenitrile** is unavailable, the thermal decomposition of related compounds can produce a variety of nitrogen-containing compounds and fragments of the aromatic ring.

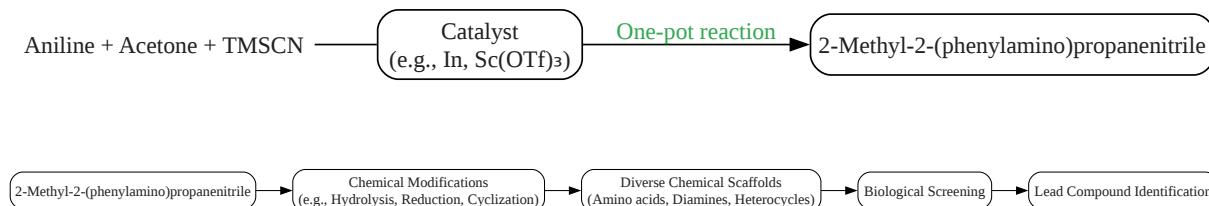
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Methyl-2-(phenylamino)propanenitrile** is not published in readily accessible literature, a general and widely applicable method for the synthesis of α -aminonitriles is the Strecker reaction.[6][7] The following is a representative protocol based on the synthesis of similar compounds.

Synthesis via Strecker Reaction

The one-pot, three-component Strecker reaction involves the reaction of a ketone (acetone in this case), an amine (aniline), and a cyanide source (such as trimethylsilyl cyanide, TMSCN).[7]

Reaction Scheme:



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